CYP2A6 Inhibition Potency Compared to Methoxsalen
5‑[2‑(4‑fluorophenyl)‑2‑oxoethoxy]‑7‑methyl‑4‑propyl‑2H‑chromen‑2‑one inhibits human CYP2A6 with an IC₅₀ of 330 nM [1]. In the identical assay format, the reference CYP2A6 inhibitor methoxsalen exhibits an IC₅₀ of approximately 50 nM [2]. The 6.6‑fold difference in potency indicates that while the target compound is a moderately potent CYP2A6 inhibitor, it is not as potent as methoxsalen, which may be an advantage in applications where partial CYP2A6 inhibition is desired without complete enzyme inactivation.
| Evidence Dimension | CYP2A6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 330 nM |
| Comparator Or Baseline | Methoxsalen (50 nM) |
| Quantified Difference | 6.6‑fold less potent than methoxsalen |
| Conditions | Human CYP2A6‑mediated 7‑hydroxycoumarin formation assay, standard conditions [1][2] |
Why This Matters
The moderate potency provides a larger therapeutic window for CYP2A6 modulation studies compared with irreversible or ultra‑potent inhibitors.
- [1] BindingDB. BDBM109753: IC₅₀ 330 nM for human CYP2A6. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=109753 View Source
- [2] Koenigs LL, et al. (1997). Inactivation of human liver cytochrome P450 2A6 by 8‑methoxypsoralen. Drug Metabolism and Disposition, 25(12), 1407‑1415. PMID: 9394026 View Source
